(S)-1-(tetrahydrofuran-2-yl)ethanone
Overview
Description
(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral compound featuring a tetrahydrofuran ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (S)-1-(tetrahydrofuran-2-yl)ethanone involves the copper(I)-catalyzed oxidative cross-coupling of oximes with tetrahydrofuran. This method demonstrates good functional group tolerance and allows for the efficient formation of O-tetrahydrofuran-2-yl oxime ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrofuran ring or ethanone group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-1-(tetrahydrofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (S)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing biological pathways and exerting its effects. Detailed mechanistic studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Tetrahydrofuran-2-yl)-acetic acid: Another chiral compound with a tetrahydrofuran ring, used in chemical communication systems of certain species.
O-tetrahydrofuran-2-yl oxime ethers: Compounds formed through copper(I)-catalyzed oxidative tetrahydrofuranylation of oximes.
Uniqueness
(S)-1-(tetrahydrofuran-2-yl)ethanone is unique due to its specific structural configuration and the presence of both a tetrahydrofuran ring and an ethanone group
Properties
IUPAC Name |
1-[(2S)-oxolan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQKUZVJVKXHI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457489 | |
Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131328-27-3 | |
Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2S)-tetrahydro-2-furanyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone described in the research?
A1: The research article details an improved synthetic route for this compound that offers a higher yield compared to previous methods. The synthesis involves a three-step process starting with (S)-tetrahydrofuran-2-carboxamide. Dehydration of the amide using thionyl chloride and dimethylformamide yields (S)-Tetrahydrofuran-2-carbonitrile. [] Subsequent methylation using methyl magnesium chloride produces the crude this compound. [] Finally, purification is achieved by an addition reaction with sodium bisulfite followed by treatment with hydrochloric acid. [] This optimized route achieves a total yield of up to 68%, making it a more efficient method for producing this valuable chiral building block. []
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